molecular formula C28H25N3O3 B11094831 2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide

2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide

Cat. No.: B11094831
M. Wt: 451.5 g/mol
InChI Key: NFVLJAWYBPTODG-STBIYBPSSA-N
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Description

2-(2-{(E)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}HYDRAZINO)-N-(2,4-DIMETHYLPHENYL)-2-OXOACETAMIDE is a complex organic compound with a unique structure that includes a benzyloxy group, a naphthyl group, and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{(E)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}HYDRAZINO)-N-(2,4-DIMETHYLPHENYL)-2-OXOACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with a suitable reagent to form the benzyloxy group.

    Synthesis of the Naphthyl Group: The naphthyl group is synthesized through a series of reactions involving naphthalene derivatives.

    Hydrazino Group Formation: The hydrazino group is introduced through the reaction of hydrazine with an appropriate precursor.

    Final Coupling Reaction: The final step involves the coupling of the benzyloxy, naphthyl, and hydrazino groups with N-(2,4-dimethylphenyl)-2-oxoacetamide under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This includes the use of catalysts, optimized reaction conditions, and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-{(E)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}HYDRAZINO)-N-(2,4-DIMETHYLPHENYL)-2-OXOACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-{(E)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}HYDRAZINO)-N-(2,4-DIMETHYLPHENYL)-2-OXOACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-{(E)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}HYDRAZINO)-N-(2,4-DIMETHYLPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)benzaldehyde
  • 2-(Benzyloxy)pyridine
  • 2-Benzyloxybenzoic acid

Uniqueness

2-(2-{(E)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}HYDRAZINO)-N-(2,4-DIMETHYLPHENYL)-2-OXOACETAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C28H25N3O3

Molecular Weight

451.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-N'-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]oxamide

InChI

InChI=1S/C28H25N3O3/c1-19-12-14-25(20(2)16-19)30-27(32)28(33)31-29-17-24-23-11-7-6-10-22(23)13-15-26(24)34-18-21-8-4-3-5-9-21/h3-17H,18H2,1-2H3,(H,30,32)(H,31,33)/b29-17+

InChI Key

NFVLJAWYBPTODG-STBIYBPSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4)C

Origin of Product

United States

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